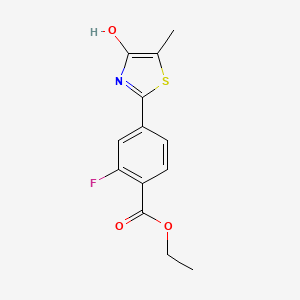2-Fluoro-4-(4-hydroxy-5-methyl-thiazol-2-yl)-benzoic acid ethyl ester
CAS No.: 870767-08-1
Cat. No.: VC18837157
Molecular Formula: C13H12FNO3S
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 870767-08-1 |
|---|---|
| Molecular Formula | C13H12FNO3S |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | ethyl 2-fluoro-4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate |
| Standard InChI | InChI=1S/C13H12FNO3S/c1-3-18-13(17)9-5-4-8(6-10(9)14)12-15-11(16)7(2)19-12/h4-6,16H,3H2,1-2H3 |
| Standard InChI Key | CZDXPXAMFOLFCN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=NC(=C(S2)C)O)F |
Introduction
Chemical Identification and Structural Features
Molecular Identity
Structural Characterization
The compound comprises:
-
A benzoic acid ethyl ester core with a fluorine substituent at position 2.
-
A 4-hydroxy-5-methylthiazole moiety at position 4 of the benzene ring (Figure 1).
The thiazole ring’s hydroxyl and methyl groups contribute to hydrogen-bonding and hydrophobic interactions, respectively, which are critical for biological activity .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via Hantzsch thiazole cyclization, a well-established method for thiazole derivatives :
Step 1: Ethyl 4-cyanobenzoate reacts with 2-mercaptopropionic acid in the presence of pyridine under microwave irradiation (150°C, 75 minutes) .
Step 2: Cyclization forms the thiazole ring, followed by purification via recrystallization .
Table 1: Synthesis Conditions and Yields
| Reactants | Conditions | Yield | Purity |
|---|---|---|---|
| Ethyl 4-cyanobenzoate, 2-mercaptopropionic acid | Microwave, 150°C, pyridine | 77% | >95% |
Optimization Challenges
-
Racemization: Calcium carbonate-mediated cyclization may cause partial racemization at chiral centers .
-
Purification: Silica gel chromatography or recrystallization (ethyl acetate/acetonitrile) is required to isolate the final product .
Physicochemical Properties
Physical Characteristics
Spectral Data
-
IR (cm⁻¹): 2980 (C–H stretch), 1705 (C=O ester), 1620 (C=N thiazole) .
-
¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₃), 2.38 (s, 3H, thiazole-CH₃), 4.40 (q, 2H, OCH₂), 6.90–8.10 (m, aromatic H) .
Biological Activity and Applications
Table 2: Bioactivity of Analogous Thiazole Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Hydroxy-5-methylthiazole | CDK5 | 120 | |
| 2-Aminothiazole | Mycobacterium tuberculosis | 8.2 |
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume